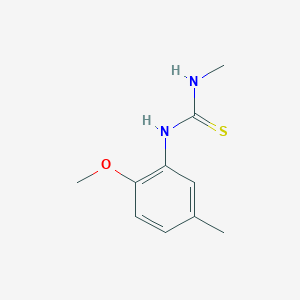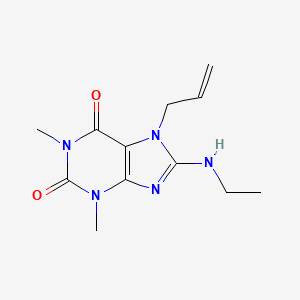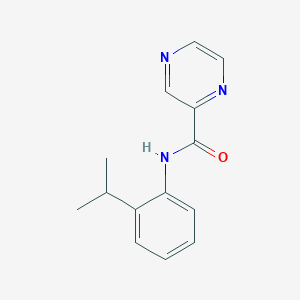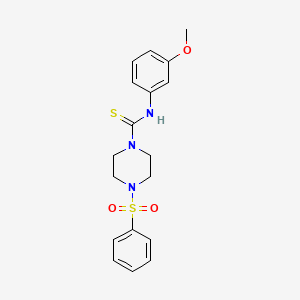
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use as a therapeutic agent due to its unique properties.
作用機序
The mechanism of action of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole involves the inhibition of the tubulin polymerization process, which is essential for the formation of microtubules. Microtubules are an integral component of the cytoskeleton, which is responsible for maintaining the structural integrity of cells. By inhibiting the tubulin polymerization process, this compound disrupts the cytoskeleton and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole exhibits a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a process that prevents the replication of cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is essential for the growth and spread of cancer cells.
実験室実験の利点と制限
One of the major advantages of using 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole in lab experiments is its potent anti-cancer activity. This compound exhibits a high degree of selectivity towards cancer cells and is relatively non-toxic to normal cells. However, one of the major limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable insights into its potential use as a therapeutic agent. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of interest for future research.
Conclusion:
In conclusion, 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole is a chemical compound that exhibits potent anti-cancer activity and has gained significant attention in the field of scientific research. Its unique properties make it a promising candidate for the development of novel therapeutic agents. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole have been discussed in this paper.
合成法
The synthesis method of 2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole involves the reaction of 2-nitrobenzyl chloride and 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate compound, which is then converted into the final product by the addition of a reducing agent such as sodium borohydride.
科学的研究の応用
2-(methylthio)-1-(2-nitrobenzyl)-1H-benzimidazole has been extensively studied for its potential use in various scientific research applications. One of the major areas of interest is its use as an anti-cancer agent. Studies have shown that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of cancer cells.
特性
IUPAC Name |
2-methylsulfanyl-1-[(2-nitrophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-21-15-16-12-7-3-5-9-14(12)17(15)10-11-6-2-4-8-13(11)18(19)20/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLINBAJBVIMDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-1-(2-nitrobenzyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-1-[(2-methylphenoxy)acetyl]piperidine](/img/structure/B5806336.png)





![1-(2-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5806381.png)
![N-(4-chloro-2-methylphenyl)-3-[(2-pyrazinylcarbonyl)hydrazono]butanamide](/img/structure/B5806382.png)
![N-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5806395.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![2-(4-chlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5806414.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
